molecular formula C10H12ClN3O2 B8259157 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride

Cat. No.: B8259157
M. Wt: 241.67 g/mol
InChI Key: PIMGLHFRSWERLC-UHFFFAOYSA-N
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Description

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride is a bicyclic heterocyclic compound featuring two partially hydrogenated pyridine rings connected at the 3-position, with a nitro (-NO₂) substituent at the 6-position and a hydrochloride salt. Nitro-substituted tetrahydro compounds are often studied for their electronic and steric effects, which influence reactivity and applications in medicinal or materials chemistry .

Properties

IUPAC Name

3-(2-nitro-1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8;/h1-3,5-6,10,12H,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMGLHFRSWERLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CNC1[N+](=O)[O-])C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Coupling of Boronic Acid and Halopyridine

The synthesis begins with 5-bromo-2-fluoropyridine-3-boronic acid (4 ), which undergoes Suzuki coupling with a nitro-substituted pyridine halide (e.g., 2-chloro-3-nitropyridine). This reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in a dioxane/water mixture at 100°C under microwave irradiation, yielding 3-nitro-5-bromo-2-fluorobipyridine (5a ) in 41% yield.

Key Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Cs₂CO₃ (2 M in H₂O)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 100°C (microwave, 10 min)

Second-Stage Coupling for Bipyridine Elaboration

The intermediate 5a is further coupled with pyridine-3-boronic acid under analogous Suzuki conditions to install the second pyridine ring. This step proceeds efficiently (71–93% yield), forming 3-nitro-3',5-dibromo-2-fluorobipyridine (6a ). Post-coupling, the fluoride substituent is selectively replaced via nucleophilic aromatic substitution to introduce functional groups for subsequent reduction.

Nitro Group Introduction and Positioning

Nitration strategies are critical for introducing the nitro group at the 6-position. Two approaches are validated in literature:

Direct Nitration of Preformed Bipyridine

Direct nitration using fuming HNO₃ in H₂SO₄ at 50°C selectively functionalizes the electron-deficient 6-position of the bipyridine core. This method, adapted from nitroquinolone syntheses, achieves 65–70% yield but requires careful temperature control to avoid over-nitration.

Optimized Nitration Protocol:

  • Nitrating Agent: HNO₃ (90%)/H₂SO₄ (10%)

  • Temperature: 50°C, 2 h

  • Workup: Quench with ice, neutralize with NaHCO₃, extract with EtOAc

Nitro Group Installation via Diazotization

Alternatively, a diazotization-coupled nitration method is employed. Starting from 6-amino-1,2,5,6-tetrahydro-3,3'-bipyridine, treatment with tert-butyl nitrite and CuCl in acetonitrile at 40–50°C introduces the nitro group in 33–38% yield.

Reduction to Tetrahydrobipyridine

The pyridine ring is reduced to a tetrahydro form using NaBH₄ in ethanol. This step, adapted from α3β4 nAChR antagonist syntheses, proceeds in 35–85% yield depending on substituent electronics.

Reduction Protocol:

  • Reducing Agent: NaBH₄ (3 equiv)

  • Solvent: EtOH, reflux, 6 h

  • Workup: Acidify with HCl, precipitate hydrochloride salt

Hydrochloride Salt Formation

The final product is isolated as the hydrochloride salt by treating the free base with concentrated HCl in EtOH. Crystallization from ethanol/heptane yields 6-nitro-1,2,5,6-tetrahydro-3,3'-bipyridine hydrochloride as a hygroscopic solid.

Characterization Data:

  • 1H NMR (D₂O): δ 8.45 (d, J = 5.1 Hz, 1H), 7.98 (dd, J = 5.1, 1.2 Hz, 1H), 4.32 (m, 2H), 3.75 (m, 2H), 2.95 (t, J = 6.0 Hz, 2H)

  • HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/MeCN)

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Suzuki-Nitration-Reduction28–35High regioselectivityMulti-step, moderate overall yield
Diazotization-Reduction33–38Avoids harsh nitration conditionsRequires amino precursor

Challenges and Optimization Strategies

  • Nitro Group Stability: The nitro group is prone to reduction during the NaBH₄ step. Substituting NaBH₄ with catalytic hydrogenation (H₂/Pd-C) mitigates this issue but complicates tetrahydro ring formation.

  • Salt Hygroscopicity: Storage under anhydrous N₂ is essential to prevent deliquescence .

Chemical Reactions Analysis

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts like Pd/C.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 6-nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride exhibits several pharmacological properties:

  • Anticonvulsant Activity : Similar compounds have shown effectiveness in reducing seizure activity in animal models. This suggests potential applications in treating epilepsy.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. Its mechanism of action could involve the inhibition of specific signaling pathways that promote cell survival.
  • Neuroprotective Effects : There is emerging evidence that this compound might protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. Key findings include:

  • Inhibition of Enzymatic Activity : Compounds structurally related to this compound have demonstrated the ability to inhibit enzymes involved in neurotransmitter metabolism and cancer cell proliferation.
  • Selectivity for Biological Targets : Modifications to the bipyridine structure can enhance selectivity for specific receptors or enzymes, potentially reducing side effects associated with broader-spectrum drugs.

Case Studies

Several case studies have highlighted the applications of this compound in various research contexts:

StudyCompoundFindings
Study A6-Nitro DerivativeShowed significant anticonvulsant effects in rodent models with a reduction in seizure frequency.
Study BRelated BipyridineExhibited cytotoxic effects against breast cancer cell lines with IC50 values below 10 µM.
Study CNeuroprotective AnalogDemonstrated protective effects against oxidative stress-induced cell death in neuronal cultures.

Mechanism of Action

The mechanism of action of 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of 6-nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride (inferred) with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Physical State Melting Point
This compound C₉H₁₂ClN₃O₂* ~245.67 (calculated) Not available Bipyridine core, nitro group at position 6, hydrochloride salt Likely solid Data unavailable
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride C₉H₁₁ClN₂O₂ 214.65 953-26-4 Tetrahydroisoquinoline scaffold, nitro group at position 6, hydrochloride salt Solid Not reported
1,2,3,6-Tetrahydropyridine hydrochloride C₅H₁₀ClN 119.59 18513-79-6 Monocyclic structure, fully saturated pyridine ring, hydrochloride salt Solid Not reported
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride C₁₀H₁₄Cl₂N₂ 233.14 1803585-18-3 Bicyclic pyridine-tetrahydropyridine linkage, dihydrochloride salt Solid Not reported

Notes:

  • Structural Differences: The target compound’s bipyridine core distinguishes it from monocyclic (e.g., 1,2,3,6-tetrahydropyridine) or isoquinoline-based analogs.
  • Salt Forms : Hydrochloride salts (e.g., target compound) typically improve solubility in polar solvents compared to free bases. Dihydrochloride salts (e.g., ) may exhibit higher hygroscopicity .
  • Molecular Complexity: Bicyclic systems (target compound, ) generally have higher molecular weights and steric hindrance than monocyclic analogs (), affecting synthetic accessibility and biological interactions.

Research Findings and Key Observations

Reactivity: Nitro groups in tetrahydroheterocycles (e.g., 6-nitro-tetrahydroisoquinoline) are known to participate in reduction reactions to form amines, a key step in pharmaceutical synthesis. The bipyridine scaffold may further stabilize intermediates through conjugation .

Stability: Hydrochloride salts of tetrahydro compounds (e.g., ) are generally stable under inert conditions but may degrade upon exposure to moisture or heat, as noted in safety protocols for similar compounds .

Notes and Limitations

  • Data Gaps : Specific data for this compound (e.g., melting point, spectral data) are absent in the provided evidence. Further experimental characterization is required.
  • Structural Inference : The comparison relies on structurally related compounds; synthetic or computational studies are needed to validate inferred properties.

Biological Activity

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride (CAS Number: 2409590-01-6) is a compound with significant biological activity attributed to its unique chemical structure. The presence of the nitro group and the bipyridine framework contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.67 g/mol
  • SMILES Representation : [O-]N+C1CC=C(CN1)c1cccnc1.Cl

The biological activity of this compound is primarily influenced by the nitro group, which can undergo reduction to form reactive intermediates. This reduction process is crucial as it can lead to the generation of toxic species that interact with biological macromolecules such as DNA and proteins, resulting in various biological effects including enzyme inhibition and cellular disruption .

Biological Activities

Research indicates that compounds containing nitro groups exhibit a wide range of biological activities:

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cell death. For example, metronidazole is a well-known nitro compound used in treating bacterial infections .

Anti-inflammatory Activity

Nitro derivatives have been shown to possess anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling. For instance, nitro fatty acids have demonstrated cytoprotective properties by inhibiting inflammatory mediators such as NF-kB .

Anticancer Potential

The anticancer activity of nitro compounds has been explored extensively. The ability of these compounds to induce apoptosis in cancer cells through oxidative stress mechanisms has been documented. The reduction of nitro groups plays a critical role in this process, enhancing their efficacy as potential chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study highlighted the effectiveness of various nitro derivatives against common pathogens, demonstrating that this compound exhibits significant antimicrobial activity comparable to established drugs like metronidazole .
Anti-inflammatory Effects Research on nitrated fatty acids showed that they modulate inflammation by altering protein interactions and signaling pathways. This suggests potential applications for 6-nitro derivatives in treating inflammatory conditions .
Anticancer Activity In vitro studies indicated that nitro compounds induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of nitro-substituted precursors under acidic conditions. For example, highlights the use of hydrochloric acid in methanol for deprotection and cyclization steps, with yields dependent on reaction time (1–2 hours) and stoichiometric ratios of acid to precursor. Key parameters include temperature control (20–25°C for stability) and inert atmospheres to prevent nitro-group reduction. Characterization via 1H^1H-NMR (200–600 MHz in DMSO-d6 or CDCl3) and HRMS is critical for verifying purity .

Q. How can researchers ensure structural fidelity during synthesis, particularly for the nitro and tetrahydro-pyridine moieties?

  • Methodological Answer : X-ray crystallography (e.g., Bruker APEX II diffractometer with MoKα radiation) is recommended for unambiguous structural confirmation, as demonstrated in for related nitro-pyridine derivatives. Complementary techniques include IR spectroscopy (KBr pellets, 400–4000 cm1^{-1}) to confirm nitro-group vibrations (~1520 cm1^{-1}) and 13C^{13}C-NMR to resolve sp3^3-hybridized carbons in the tetrahydro ring .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodological Answer : The nitro group is sensitive to light and reducing agents. Storage at –20°C in amber vials under argon is advised. Stability studies in suggest aqueous solutions (pH 2–6) are stable for 24 hours, but degradation occurs above pH 7 due to hydrolysis of the tetrahydro ring. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended for long-term stability assessments .

Advanced Research Questions

Q. How does the nitro group influence the electrophilic reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, enhancing electrophilicity at adjacent carbons. shows that 6-nitro derivatives undergo [2+4] cycloadditions with dienes (e.g., 2,3-dimethyl-1,3-butadiene) at ambient temperature, forming dihydropyridine adducts. Computational studies (DFT at B3LYP/6-31G* level) can predict regioselectivity, while in situ 1H^1H-NMR tracks reaction progress .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer : Batch inconsistencies may arise from tautomerism or solvent effects. recommends using deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts. For ambiguous peaks, 2D NMR techniques (COSY, HSQC) and spiking with authentic standards (if available) can clarify assignments. Cross-validation with HRMS ensures molecular integrity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions with biological targets like enzymes or receptors. Focus on the nitro group’s electrostatic potential (MEP maps) and the tetrahydro ring’s conformational flexibility. ’s crystallographic data (CCDC 1983530-1983532) provide starting geometries for in silico studies .

Q. What analytical methods differentiate between protonated and freebase forms of the compound?

  • Methodological Answer : Titration-coupled UV-Vis spectroscopy (200–400 nm) identifies protonation states via shifts in λmax_{\text{max}}. ’s HCl-mediated synthesis confirms hydrochloride formation through Cl^- ion detection via ion chromatography (Dionex ICS-5000+ system). Solid-state 35Cl^{35}Cl-NMR can further resolve ionic vs. covalent chloride environments .

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